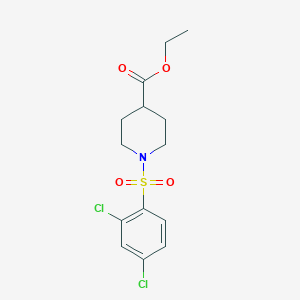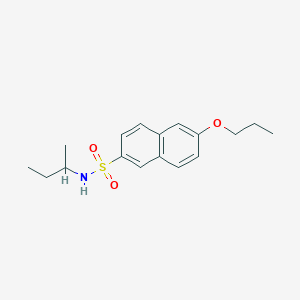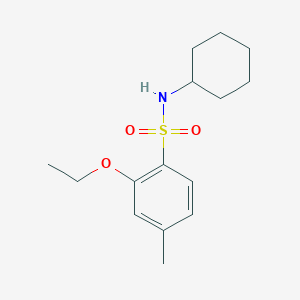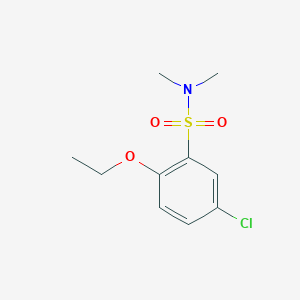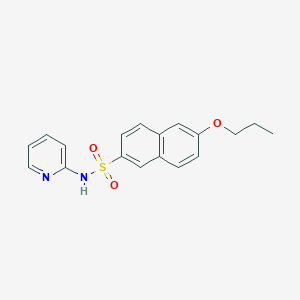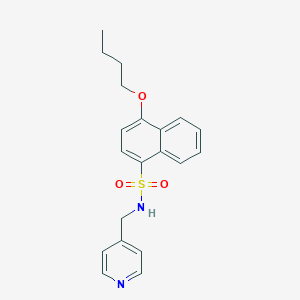
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide, also known as MPB-CL, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves its interaction with carbonic anhydrase enzymes. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide binds to the active site of the enzyme, thereby inhibiting its activity. This results in a range of physiological effects such as the reduction of acid-base balance and the inhibition of bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticancer properties.
Biochemical and physiological effects:
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been shown to modulate the activity of certain ion channels, which may contribute to its physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also readily available from commercial sources, which makes it easy to obtain for lab experiments. However, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the identification of the molecular targets of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide that are responsible for its anticancer properties. Furthermore, the use of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide as a tool in the study of protein-protein interactions and ion channel activity may lead to the development of new therapeutic targets for the treatment of a range of diseases.
Synthesemethoden
The synthesis of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using chromatography techniques such as flash chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been used as a tool in the study of protein-protein interactions and has been found to modulate the activity of certain ion channels.
Eigenschaften
Molekularformel |
C13H20ClNO4S |
|---|---|
Molekulargewicht |
321.82 g/mol |
IUPAC-Name |
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-6-19-12-8-10(2)11(14)9-13(12)20(16,17)15-5-7-18-3/h8-9,15H,4-7H2,1-3H3 |
InChI-Schlüssel |
SOZDIUSDJYAQQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Kanonische SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



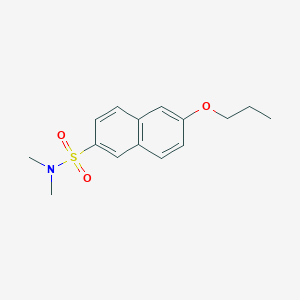




![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
